![molecular formula C17H14BrN3O2S B601855 2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 1533519-94-6](/img/structure/B601855.png)
2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a crystalline polymorph form of 2- (5-bromo-4- (4-cyclopropyl naphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid . It is known to decrease uric acid levels and is used in pharmaceutical compositions for the treatment of a variety of diseases and conditions .
Synthesis Analysis
The production method of this compound is based on the bromination of 2- (4- (1-cyclopropylnaphthalen-4-yl)-4 H -1,2,4-triazol-3-ylthio)acetic acid of formula 17, whose carboxyl function is protected by a trialkylsilyl group . The bromination reaction runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily, so there is no need to isolate the produced intermediates of formula 18 and 19, which reduces the number of handling steps .Molecular Structure Analysis
The crystalline polymorphs of this compound are characterized by peaks at 10.32, 18.84, and 20.75°2θ±0.1°2θ . In further embodiments, such a crystalline polymorph is further characterized by at least two further peaks at 6.80, 21.54, 24.97, 25.53, 27.28, and 27.60°2θ±0.1° 2θ .Chemical Reactions Analysis
The novel method for the synthesis of this compound involves a bromination reaction that runs selectively and with a high conversion rate of the input compound . The introduction and deprotection of the used protecting group run very easily .Physical And Chemical Properties Analysis
The isolation of the product from the reaction mixture is advantageously based on the good crystallizing properties of the newly found salts of lesinurad of formula 21 and 22 .Applications De Recherche Scientifique
Gout Treatment:
Lesinurad is primarily investigated for its potential in treating gout. Gout is a form of inflammatory arthritis caused by elevated uric acid levels in the blood. Lesinurad acts as a selective uric acid reabsorption inhibitor, targeting the URAT1 transporter. By reducing uric acid reabsorption in the kidneys, it helps lower serum uric acid levels and prevent gout flares. Clinical studies have demonstrated its efficacy in combination with other gout medications .
Pharmacokinetics and Safety Studies:
Research has explored the pharmacokinetics (absorption, distribution, metabolism, and excretion) of lesinurad. Single and multiple ascending dose studies in healthy males have evaluated its safety, bioavailability, and dose-response relationship. Lesinurad was generally well-tolerated, supporting its potential clinical use .
Antiviral Research:
While not its primary focus, some studies have explored the antiviral properties of lesinurad. It inhibits URAT1, which may impact viral replication or immune responses. However, more research is needed in this area .
Polymorphism and Crystal Forms:
Lesinurad has different polymorphic forms, affecting its solubility, stability, and bioavailability. Researchers investigate these forms to optimize drug formulation and delivery .
Synthetic Methods and Intermediates:
Scientists have developed efficient synthetic methods for producing lesinurad and its intermediates. These methods enhance scalability and reduce handling steps during synthesis .
Mécanisme D'action
Target of Action
Lesinurad Impurity 10, also known as 2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid or 2-((5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) .
Mode of Action
The compound inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, the compound increases the excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 disrupts the reabsorption of uric acid in the renal tubules, leading to an increase in the renal clearance and fractional excretion of uric acid .
Pharmacokinetics
It’s known that lesinurad, the parent compound, has a bioavailability of nearly 100% .
Result of Action
The primary result of the compound’s action is a reduction in serum uric acid concentration. This is achieved through increased excretion of uric acid, which is facilitated by the inhibition of URAT1 and OAT4 .
Action Environment
It’s known that lesinurad, the parent compound, is metabolized in the liver via the cyp2c9 enzyme . Therefore, factors that affect liver function or the activity of the CYP2C9 enzyme could potentially influence the action and efficacy of the compound.
Propriétés
IUPAC Name |
2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYAOLJMDAJRMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.